ethyl 3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzofuran-2-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a methyl group, a pyrazole ring, a piperidine ring, a sulfonyl group, a benzofuran ring, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would add a level of rigidity to the structure, while the sulfonyl and carboxylate groups could potentially form hydrogen bonds with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and carboxylate groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactions
One area of application is in the synthesis of new chemical entities. For example, derivatives of ethyl 3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzofuran-2-carboxylate can be synthesized through various chemical reactions, including Michael addition and cyclization processes. These synthetic routes allow for the generation of polyfunctional pyrazolyl-substituted monocyclic pyridines, benzothiazole, and benzimidazole-fused pyridines, as well as pyrazolo[5,4-b]pyridines in one-pot reactions (Latif, Rady, & Döupp, 2003).
Antimicrobial Activity
Another significant application is in the exploration of antimicrobial activities. Compounds structurally similar to this compound have been synthesized and tested for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents with potential applications in combating resistant strains of bacteria (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antitubercular Activity
Furthermore, derivatives of this compound have been investigated for their potential antitubercular activity. The synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition showcase the compound's relevance in the development of new therapeutic agents against tuberculosis (Reddy et al., 2014).
Catalytic Applications
The compound and its derivatives could also be applied in catalysis. Research on related chemical structures has demonstrated their utility in catalyzed regioselective synthesis, indicating potential applications in the development of new catalytic processes that can enhance the efficiency of chemical reactions (Reddy & Nagaraj, 2008).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets such as enzymes or receptors. The pyrazole ring is a common feature in many pharmaceuticals and could play a key role in its activity .
Future Directions
Properties
IUPAC Name |
ethyl 3-methyl-5-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-4-28-21(25)20-14(2)17-12-16(7-8-19(17)29-20)30(26,27)24-10-5-6-15(13-24)18-9-11-23(3)22-18/h7-9,11-12,15H,4-6,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTXUQJUQJHZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCC(C3)C4=NN(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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